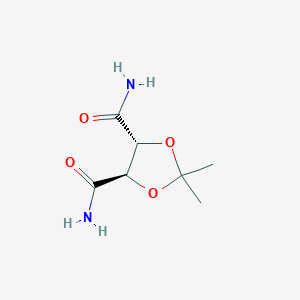
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide
説明
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide is a useful research compound. Its molecular formula is C7H12N2O4 and its molecular weight is 188.18g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chiral Ligand Synthesis
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide has been utilized in the synthesis of chiral ligands. These ligands, synthesized from L-tartaric acid, have potential applications in various chemical reactions due to their chirality, which can influence the outcome of these reactions. The structures of these ligands were characterized using spectroscopic methods such as 1H NMR, IR, and MS (J. Li, 2008).
Polymerization Catalyst
This compound has been studied for its role in the polymerization of olefins. It was used in catalysts like dichloride complexes of titanium with a dioxolane dicarbonate ligand. These catalysts showed promising activity in polymerizing propylene and ethylene, indicating their potential in industrial polymer production (L. A. Rishina et al., 2011).
Synthesis of Complex Molecules
The compound has been employed in the synthesis of complex organic molecules, such as D-ribo-phytosphingosine, a compound of interest in biochemistry. This synthesis demonstrates the versatility of this compound in forming intricate molecular structures, which could have various applications in medicinal chemistry and other fields (M. Lombardo et al., 2006).
Structural Studies and Crystallography
Structural studies of derivatives of this compound have been conducted. For example, its synthesis and crystal structure analysis have provided insights into its molecular conformation and interactions. Such studies are crucial in understanding the physical and chemical properties of the compound, which can have implications in materials science and pharmaceuticals (M. Li et al., 2001).
Enantioselective Reactions
It has been used as a catalyst in enantioselective reactions, such as the chlorination and bromination of β-keto esters. The compound's ability to induce chirality in these reactions highlights its importance in producing enantiomerically pure compounds, which is a critical aspect in the synthesis of many pharmaceutical agents (Lukas Hintermann & A. Togni, 2000).
Antimicrobial Activity
Novel amide derivatives of 1,3-dioxolane, derived from this compound, have been synthesized and evaluated for their antimicrobial activities. These derivatives show potential in the development of new antimicrobial agents (Zahra Begum et al., 2019).
特性
IUPAC Name |
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-7(2)12-3(5(8)10)4(13-7)6(9)11/h3-4H,1-2H3,(H2,8,10)(H2,9,11)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPBXKXVZURPHT-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(=O)N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-phenyl-2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B381867.png)
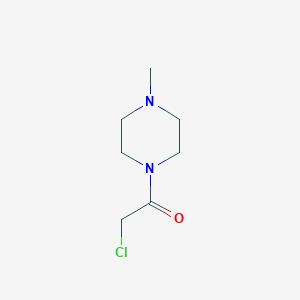
methyl]thiourea](/img/structure/B381869.png)
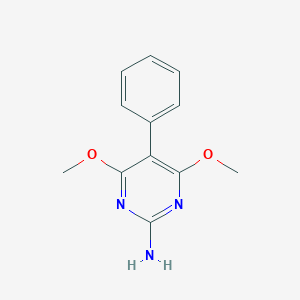
![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B381875.png)
![Pyridine, 2-[2-[(Z)-2-(aminocarbonothioyl)hydrazono]cyclohexyl]-](/img/structure/B381879.png)
![{2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B381881.png)
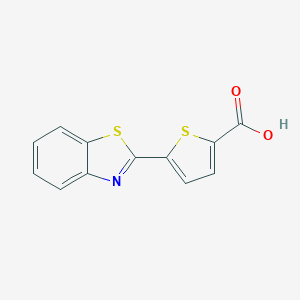
![2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B381886.png)
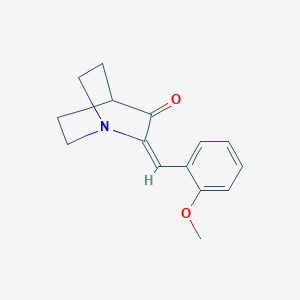

![Ethyl 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B381892.png)

